
3-Methylpicolinimidohydrazide
Overview
Description
3-Methylpicolinimidohydrazide is a pyridine derivative characterized by a methyl group at the 3-position of the pyridine ring and an imidohydrazide functional group. While direct data on this compound is scarce in the provided evidence, its structural analogs (e.g., picolinamide and pyridine-based hydrazides) suggest applications in pharmaceutical intermediates or agrochemical synthesis .
Preparation Methods
Preparation of Hydrazide Intermediates
Hydrazides are commonly prepared by reacting acid chlorides with hydrazine or hydrazine derivatives under controlled temperature and concentration conditions.
Acid Chloride Formation and Hydrazide Coupling
- The carboxylic acid precursor (e.g., 3-methylpicolinic acid) is converted to the acid chloride using reagents such as thionyl chloride or oxalyl chloride.
- The acid chloride is then reacted with hydrazine in an organic solvent (e.g., methylene chloride) at low temperatures (around 0–5 °C) to form the hydrazide.
- The hydrazine concentration and the rate of acid chloride addition are critical parameters. For example, a hydrazine/methylene chloride mixture at about 14% v/v concentration and slow, continuous addition of acid chloride over several hours can reduce the formation of undesired by-products such as bis-hydrazides.
Optimization of Reaction Parameters
- Maintaining reaction temperature between approximately 68 to 75 °C during acid chloride addition helps control by-product formation.
- Lower hydrazine concentrations reduce the formation of bis-substituted by-products.
- Post-reaction purification involves acid-base extraction, resin treatment, and solvent washes to isolate the hydrazide in high purity.
Representative Synthetic Procedure (Based on Patent US8110705B2)
Step | Reagents and Conditions | Outcome / Notes |
---|---|---|
1. Michael Addition | p-Methoxybenzylthiol + 3,3-dimethylacrylic acid, piperidine catalyst, 82-95 °C, 15+ hours | Formation of thioether intermediate |
2. Acid Chloride Formation | Reaction with thionyl chloride or equivalent | Acid chloride intermediate prepared |
3. Hydrazide Formation | Acid chloride + hydrazine/methylene chloride (14% v/v), slow addition over 3 hours, 68-75 °C | Formation of p-methoxybenzylthioether hydrazide, 74% yield |
4. Deprotection | Treatment with trifluoromethanesulfonic acid and anisole, <20 °C | Removal of protecting group to yield free hydrazide |
5. Purification | Extraction, resin treatment, filtration, crystallization | Hydrazide isolated with >90% purity |
Note: Although this example is for a related hydrazide (3-methyl-3-mercaptobutanoic acid hydrazide), the principles of controlled acid chloride addition, hydrazine concentration, and purification apply to 3-Methylpicolinimidohydrazide synthesis.
Alternative Synthetic Approaches
- Palladium-catalyzed cross-coupling reactions have been reported for heteroaryl compounds with hydrazide functionalities, using boronic acid derivatives and halogenated pyridines under mild conditions with bases like triethylamine or sodium bicarbonate in solvents such as dimethylformamide or tetrahydrofuran.
- Microwave-assisted synthesis and thermal cyclization techniques can be employed for related heterocyclic hydrazide compounds to improve yields and reduce reaction times.
Data Table: Key Reaction Parameters and Their Effects on Yield and Purity
Summary of Research Findings
- Controlled reaction conditions in hydrazide formation are essential to obtain high purity this compound.
- Hydrazine concentration and acid chloride addition rate are the most influential parameters affecting yield and by-product formation.
- Post-synthesis purification involving acid-base extraction, resin treatment, and crystallization ensures product quality.
- Alternative palladium-catalyzed coupling methods and microwave-assisted syntheses offer potential routes for efficient preparation.
- Detailed spectroscopic characterization (NMR, IR, MS) is necessary to confirm the structure and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
3-Methylpicolinimidohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazide compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Recent studies have indicated that hydrazide derivatives, including 3-Methylpicolinimidohydrazide, exhibit significant antitumor properties. For instance, modifications of hydrazide motifs have been shown to enhance the potency of histone deacetylase (HDAC) inhibitors. In particular, compounds derived from hydrazides demonstrated nanomolar IC50 values against various HDACs, indicating their potential as effective anticancer agents .
Table 1: Antitumor Activity of Hydrazide Derivatives
Compound | HDAC Target | IC50 (nM) | Selectivity |
---|---|---|---|
13a | HDAC1 | 9.54 | High |
13b | HDAC2 | 28.04 | Moderate |
13c | HDAC3 | 1.41 | Very High |
1.2 CEST MRI Contrast Agents
Another notable application of hydrazides is their use as Chemical Exchange Saturation Transfer (CEST) MRI contrast agents. A study highlighted the potential of acyl hydrazides, including derivatives of this compound, to enhance imaging contrast in tumor tissues. The results showed significant CEST contrast at specific chemical shifts, indicating their utility in cancer diagnostics .
Table 2: CEST Contrast Properties of Hydrazide Derivatives
Compound | Chemical Shift (ppm) | MTR Asym (%) |
---|---|---|
ADH | 4.4 | 1.5 |
Picolinamide | 4.0 | 1.2 |
Synthesis and Structural Studies
Research into the synthesis of new derivatives has revealed that modifying the hydrazide structure can lead to improved stability and biological activity. For example, the reaction of picolinamides with ketones has produced novel heterocyclic compounds with promising yields and biological activity .
Table 3: Synthesis Yields of Novel Hydrazide Derivatives
Reaction Type | Yield (%) |
---|---|
Picolinamide + Ketone | 75-94 |
Hydrolysis at Moderate Temp | 63 |
Future Directions and Case Studies
The ongoing research into this compound and its derivatives suggests several promising avenues for future exploration:
- Development of New Anticancer Agents : Further optimization of hydrazide structures could lead to more potent HDAC inhibitors with fewer side effects.
- CEST MRI Applications : Continued investigation into the biocompatibility and efficacy of these compounds as imaging agents in clinical settings.
- Exploration of Additional Biological Activities : Studies are warranted to explore other pharmacological properties such as antifungal or antibacterial activities, leveraging the structural versatility of hydrazides .
Mechanism of Action
The mechanism of action of 3-Methylpicolinimidohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA and RNA can lead to the inhibition of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Table 1: Key Properties of 3-Methylpicolinimidohydrazide and Analogous Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Solubility | Key Functional Groups |
---|---|---|---|---|---|
This compound | Not available | C₇H₁₀N₄O | 166.18 (est.) | Likely polar solvents* | Pyridine, imidohydrazide |
5-Methoxypicolinimidamide HCl | 1179359-60-4 | C₇H₁₀ClN₃O | 187.63 | Methanol/DMSO (inferred) | Pyridine, methoxy, amidine |
3-Propoxypicolinimidamide HCl | 1179362-43-6 | C₉H₁₄ClN₃O | 215.68 | Methanol/DMSO (inferred) | Pyridine, propoxy, amidine |
Methyl-3-aminopyrazinecarboxylate | 16298-03-6 | C₆H₇N₃O₂ | 153.14 | Soluble in methanol/DMSO | Pyrazine, ester, amine |
3-Aminopicolinic acid | Not listed | C₆H₆N₂O₂ | 138.12 | Water (moderate) | Pyridine, carboxylic acid, amine |
*Estimated based on structural similarity to polar analogs.
Key Findings:
Functional Group Influence: this compound’s imidohydrazide group may enhance metal-chelating or hydrogen-bonding capabilities compared to simpler amidines (e.g., 5-Methoxypicolinimidamide HCl) . Methyl-3-aminopyrazinecarboxylate (pyrazine core) exhibits distinct electronic properties vs.
Substituent Effects: Alkoxy substituents (e.g., methoxy in 5-Methoxypicolinimidamide HCl) increase hydrophobicity compared to the methyl group in this compound, affecting bioavailability . Carboxylic acid derivatives (e.g., 3-Aminopicolinic acid) show higher water solubility but reduced stability under acidic conditions compared to imidohydrazides .
Notes on Data Limitations and Recommendations
Data Gaps: Direct studies on this compound are absent in the provided evidence.
Research Priorities :
- Synthesize and characterize this compound to confirm solubility, stability, and reactivity.
- Evaluate biological activity against amidine and pyrazine benchmarks (e.g., antimicrobial or chelation assays).
Contradictions : While pyridine and pyrazine derivatives share some applications, their electronic differences necessitate tailored synthetic approaches .
Biological Activity
3-Methylpicolinimidohydrazide is a compound that belongs to the hydrazide-hydrazone class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings and case studies.
Overview of Hydrazide-Hydrazone Compounds
Hydrazide-hydrazone derivatives have garnered significant attention due to their potential therapeutic applications. They exhibit a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The presence of the hydrazone functional group (–NH–N=CH–) is crucial for their bioactivity, allowing for interactions with various biological targets.
Anticancer Activity
Research indicates that compounds within the hydrazide-hydrazone class, including derivatives like this compound, exhibit significant anticancer properties.
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic proteins such as Bcl-2 and caspases .
- Case Studies :
- A study highlighted that certain hydrazone derivatives demonstrated IC50 values ranging from 1.5 to 4.1 µM against various cancer cell lines, indicating potent cytotoxicity .
- Another investigation reported that derivatives similar to this compound showed enhanced activity against liver (HEPG2) and breast (MCF-7) cancer cell lines .
Antimicrobial Activity
The antimicrobial potential of hydrazide-hydrazone derivatives is well-documented, with significant activity against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies :
- A review noted that hydrazone derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.08 µg/ml against Micrococcus luteus, showcasing strong antibacterial activity .
- Other studies indicated that derivatives could effectively inhibit pathogens like Escherichia coli and Staphylococcus aureus, further supporting their potential as antimicrobial agents .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, hydrazide-hydrazone compounds have shown promise in anti-inflammatory applications.
- Research Findings :
- Some derivatives have been reported to reduce inflammation markers in vitro, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines .
- The anti-inflammatory effects were characterized by reduced levels of TNF-alpha and IL-6 in treated models, indicating a potential therapeutic role in inflammatory diseases.
Data Summary
The following table summarizes key findings related to the biological activities of this compound and related compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methylpicolinimidohydrazide, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves condensation of 3-methylpicolinic acid derivatives with hydrazine under controlled pH and temperature. Key steps include:
- Acid activation : Use carbodiimides (e.g., EDC) to activate the carboxylic acid group for nucleophilic attack by hydrazine .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.
- Yield optimization : Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 acid/hydrazine) are critical. Monitor via TLC or HPLC .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer: A multi-technique approach is required:
- NMR : - and -NMR confirm structure (e.g., imine proton at δ 8.2–8.5 ppm, methyl group at δ 2.3–2.5 ppm) .
- Mass spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H] at m/z 166.1).
- HPLC : Purity assessment (>95%) using C18 columns, isocratic elution (acetonitrile/water, 70:30) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism of this compound formation?
- Methodological Answer: Combine in silico tools with experimental validation:
- DFT calculations : Optimize transition states (e.g., Gaussian 16, B3LYP/6-31G**) to identify rate-limiting steps (e.g., hydrazine nucleophilic attack) .
- Molecular dynamics : Simulate solvent effects on activation energy.
- Validation : Compare predicted intermediates with experimental LC-MS/MS data .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Data harmonization : Standardize assay conditions (e.g., cell lines, IC protocols) across studies.
- Meta-analysis : Pool data from ≥5 independent studies; use random-effects models to account for heterogeneity.
- Bias assessment : Evaluate publication bias via funnel plots or Egger’s test .
Q. How do steric and electronic effects of the 3-methyl group influence the compound’s coordination chemistry?
- Methodological Answer: Employ a combined experimental-theoretical approach:
- X-ray crystallography : Resolve metal complex structures (e.g., Cu(II) complexes) to assess bond angles/distances .
- UV-Vis and EPR : Monitor ligand-to-metal charge transfer bands and spin states.
- NBO analysis : Quantify electron donation from imine nitrogen to metal centers .
Q. Methodological Frameworks for Research Design
Q. How to formulate a PICO-based research question for evaluating this compound’s antimicrobial efficacy?
- Example Framework:
- Population : Gram-positive bacteria (e.g., S. aureus).
- Intervention : this compound at varying concentrations (10–100 µg/mL).
- Comparison : Standard antibiotics (e.g., ampicillin).
- Outcome : Minimum inhibitory concentration (MIC) reduction ≥50% .
Q. What are the FINER criteria for ensuring a feasible study on the compound’s pharmacokinetics?
- Evaluation Checklist:
- Feasible : Access to LC-MS/MS for plasma concentration analysis.
- Interesting : Novelty in addressing metabolic stability gaps.
- Novel : First-in-class data on hepatic clearance pathways.
- Ethical : Use of approved animal models (e.g., Sprague-Dawley rats).
- Relevant : Alignment with antibiotic resistance research priorities .
Q. Data Presentation and Reproducibility Guidelines
Table 1 : Common Contradictions in Reported Biological Activities
Study | Activity (IC, µM) | Assay Conditions | Potential Bias Source |
---|---|---|---|
A | 12.3 ± 1.2 | HeLa cells, 48h | Lack of positive control |
B | 45.6 ± 3.1 | MCF-7 cells, 24h | Variable seeding density |
Table 2 : Key Synthetic Parameters and Yields
Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
DMF | 80 | 18 | 78 | 96.5 |
Ethanol | 60 | 24 | 65 | 92.3 |
Properties
IUPAC Name |
N'-amino-3-methylpyridine-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-5-3-2-4-10-6(5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIPVJRVSCXBKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)/C(=N/N)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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